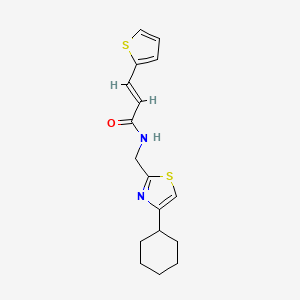

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

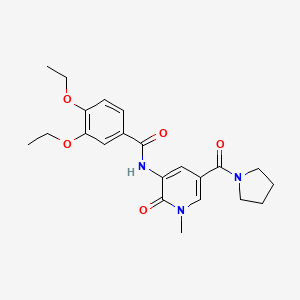

Vue d'ensemble

Description

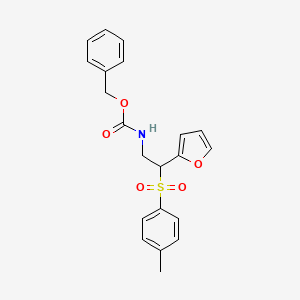

“(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a chemical compound with the molecular formula C17H20N2OS2. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. Thiazole rings are found in many important drugs and have various medicinal properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . The exact method would depend on the starting materials and the desired substitutions on the thiazole ring.Molecular Structure Analysis

The molecular structure of this compound would be confirmed by spectroanalytical data such as NMR and IR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thiazole ring, for example, is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the thiazole ring could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique

Solar Cell Applications

Research on organic sensitizers for solar cells highlighted the development of novel compounds with donor, electron-conducting, and anchoring groups. These compounds, when anchored onto TiO2 film, showed high incident photon-to-current conversion efficiency, indicating potential applications in photovoltaic cells for improved solar energy harnessing (Kim et al., 2006).

Cytotoxic Activities

Studies on heteroarylacrylonitriles demonstrated their synthesis and evaluation for in vitro cytotoxic potency against human cancer cell lines. The structural flexibility of these compounds allowed for significant bioactivity, suggesting potential use in cancer research and therapy (Sa̧czewski et al., 2004).

Tyrosine Kinase Inhibitors

Acrylamide derivatives have been explored as tyrosine kinase inhibitors, with some showing potent inhibition of epidermal growth factor receptor (EGFR). These findings underline the therapeutic relevance of acrylamide compounds in targeting various cancers (Smaill et al., 2001).

Polymer Science

In polymer science, optically active polyacrylamides bearing an oxazoline pendant were synthesized and shown to exhibit chiroptical properties and chiral recognition. Such materials have implications for creating novel optically active polymers with specific functionalities (Lu et al., 2010).

Macroporous Silica Modification

Research has been conducted on the synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives, aiming at potential applications as chiral stationary phases. This work is significant for chromatographic applications, especially in the enantioselective separation of compounds (Tian et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c20-16(9-8-14-7-4-10-21-14)18-11-17-19-15(12-22-17)13-5-2-1-3-6-13/h4,7-10,12-13H,1-3,5-6,11H2,(H,18,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNONZRCHSSGOKB-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2745957.png)

![4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2745960.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2745961.png)

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2745968.png)

![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)

![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)

![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)

![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)

![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)